molecular formula C20H16FN3O4 B2773657 1-(4-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941902-94-9

1-(4-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2773657
CAS No.: 941902-94-9
M. Wt: 381.363
InChI Key: WLTOZJYSSMERMZ-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.363. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-4-9-16(24(27)28)11-18(13)22-19(25)17-3-2-10-23(20(17)26)12-14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTOZJYSSMERMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, synthesis, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C20H16FN3O4
  • Molecular Weight : 381.36 g/mol
  • CAS Number : [not specified in the search results]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Dihydropyridine derivatives are known for their role as enzyme inhibitors, particularly in the context of cancer therapy. The presence of the fluorobenzyl and nitrophenyl groups enhances its lipophilicity and potentially increases its bioavailability, allowing for better interaction with cellular targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study highlighted that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a human gastric carcinoma model following oral administration, showcasing the compound's potential in cancer treatment .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes involved in cancer progression. Dihydropyridines are often associated with inhibition of calcium channels and other enzymatic pathways that are critical in tumor growth and metastasis.

Case Studies

  • In Vivo Efficacy : In a study involving human gastric carcinoma xenografts, an analogue of this compound showed excellent efficacy and was advanced into phase I clinical trials due to its favorable pharmacokinetic profile .
  • Mechanistic Insights : The mechanism of action for similar compounds often involves mimicking natural substrates or inhibitors, allowing them to effectively disrupt metabolic pathways crucial for cancer cell survival .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Dihydropyridine Framework : This involves cyclization reactions that form the core structure.
  • Substitution Reactions : The introduction of fluorobenzyl and nitrophenyl groups enhances biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotent Met kinase inhibitor; demonstrated tumor stasis in xenograft models
Enzyme InhibitionPotential inhibition of key metabolic enzymes involved in cancer progression
PharmacokineticsFavorable profiles leading to advancement in clinical trials

Q & A

Q. Optimization Strategies :

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy track reaction progress and purity .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons). The fluorobenzyl group shows characteristic splitting patterns .
    • 2D NMR (COSY, HSQC) : Resolves complex coupling in the dihydropyridine ring .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 422.13) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 column) .

Advanced: How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl groups) influence biological activity and target selectivity?

Methodological Answer:

  • Comparative Structure-Activity Relationship (SAR) Studies :
    • Fluorine Substitution : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
    • Nitro Group : Increases electrophilicity, potentially enhancing covalent binding to cysteine residues in enzyme active sites (e.g., kinase inhibition) .
  • Computational Modeling :
    • Docking Simulations : Predict binding affinity to targets like COX-2 or EGFR using software (e.g., AutoDock Vina). Fluorine’s electronegativity improves hydrogen-bonding interactions .
  • Biological Assays :
    • Enzyme Inhibition : Compare IC₅₀ values against analogs with chloro or methoxy substituents .

Advanced: What experimental approaches resolve discrepancies in reported biological activities of dihydropyridine analogs?

Methodological Answer:

  • Standardized Assay Conditions :
    • Reproduce studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers to control for pH/ionic strength variability .
  • Orthogonal Validation :
    • Combine enzymatic assays (e.g., fluorescence-based) with biophysical methods (e.g., surface plasmon resonance) to confirm target engagement .
  • Meta-Analysis :
    • Aggregate data from PubChem and peer-reviewed journals to identify trends (e.g., nitro group’s role in cytotoxicity across 10+ analogs) .

Advanced: What in vitro/in vivo models evaluate pharmacokinetic and therapeutic potential?

Methodological Answer:

  • In Vitro Models :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism .
    • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction .
  • In Vivo Models :
    • Rodent Pharmacokinetics : Administer via IV/oral routes; measure AUC and half-life using LC-MS/MS .
    • Disease Models :
  • Cancer : Xenograft models (e.g., HT-29 colon cancer) to assess tumor growth inhibition.
  • Neuroinflammation : LPS-induced neuroinflammation in mice to evaluate CNS penetration .

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